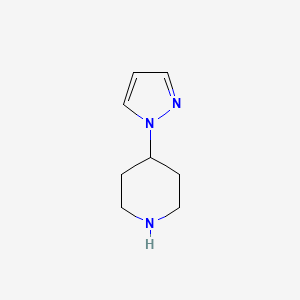
4-(1H-pyrazol-1-yl)pipéridine
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a pyrazole moiety This compound is a heterocyclic amine, which means it contains nitrogen atoms within its ring structure
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: It can be used as a catalyst or intermediate in various organic reactions.
Mécanisme D'action
Target of Action
The primary target of 4-(1H-pyrazol-1-yl)piperidine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and acts on ether bonds, specifically facilitating the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
4-(1H-pyrazol-1-yl)piperidine interacts with the sEH enzyme, inhibiting its function . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of sEH by 4-(1H-pyrazol-1-yl)piperidine affects the metabolic pathway of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as fatty acid epoxides . By inhibiting sEH, the compound can potentially alter the metabolism of these molecules.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.71 , which can impact its bioavailability.
Result of Action
The inhibition of sEH by 4-(1H-pyrazol-1-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to 4-(1H-pyrazol-1-yl)piperidine have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-1-yl)piperidine can be influenced by various environmental factors. It’s important to note that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.
Analyse Biochimique
Biochemical Properties
4-(1H-pyrazol-1-yl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This interaction is crucial as it can influence various physiological processes, including inflammation and blood pressure regulation. The compound’s ability to form hydrogen bonds with the active site of sEH enhances its inhibitory effect .
Cellular Effects
The effects of 4-(1H-pyrazol-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of sEH by 4-(1H-pyrazol-1-yl)piperidine can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects . This modulation can impact cell signaling pathways related to inflammation and vascular function.
Molecular Mechanism
At the molecular level, 4-(1H-pyrazol-1-yl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of sEH, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression, particularly genes involved in inflammatory responses and vascular homeostasis. The molecular docking studies have shown that the hydrogen bond interactions between 4-(1H-pyrazol-1-yl)piperidine and sEH are similar to those observed with other potent sEH inhibitors .
Temporal Effects in Laboratory Settings
The effects of 4-(1H-pyrazol-1-yl)piperidine over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy. Long-term studies have shown that continuous exposure to 4-(1H-pyrazol-1-yl)piperidine can lead to sustained inhibition of sEH, resulting in prolonged anti-inflammatory and vasodilatory effects
Dosage Effects in Animal Models
The effects of 4-(1H-pyrazol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(1H-pyrazol-1-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as sEH, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and metabolite levels, particularly those related to inflammatory and vascular processes. The compound’s impact on these pathways underscores its potential as a therapeutic agent for conditions involving inflammation and vascular dysfunction.
Transport and Distribution
The transport and distribution of 4-(1H-pyrazol-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in tissues with high sEH expression, such as the liver and kidneys This localization is crucial for its inhibitory effects on sEH and subsequent physiological outcomes
Subcellular Localization
The subcellular localization of 4-(1H-pyrazol-1-yl)piperidine is primarily within the cytoplasm, where it interacts with sEH . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to sEH to exert its inhibitory effects. Post-translational modifications and targeting signals that direct 4-(1H-pyrazol-1-yl)piperidine to specific cellular compartments are critical for its function and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with pyrazole under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4-(1H-pyrazol-1-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-pyrazol-1-yl)pyridine
- 4-(1H-pyrazol-1-yl)pyrazole
- 4-(1H-pyrazol-1-yl)benzene
Uniqueness
Compared to these similar compounds, 4-(1H-pyrazol-1-yl)piperidine is unique due to its piperidine ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
4-pyrazol-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPNAOPVBYTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611285 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762240-09-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)
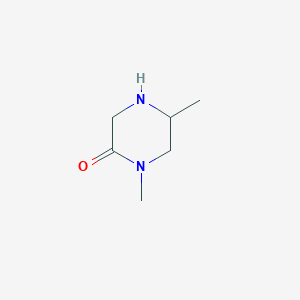
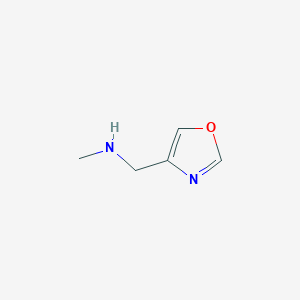
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)
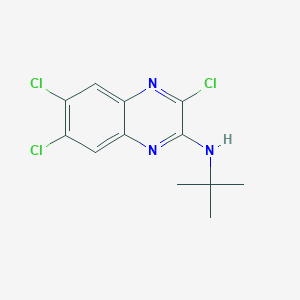


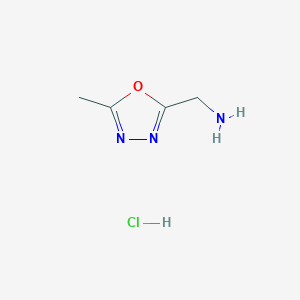
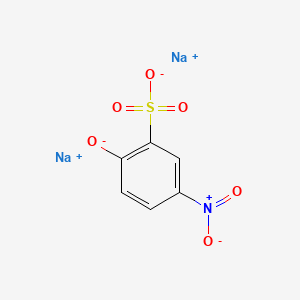
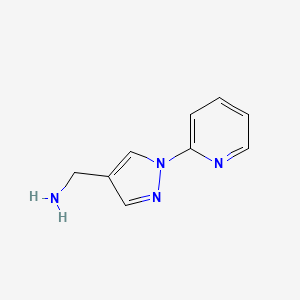
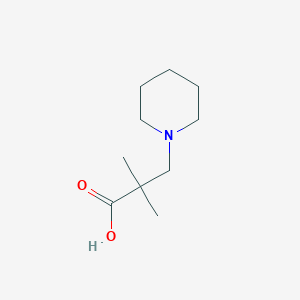
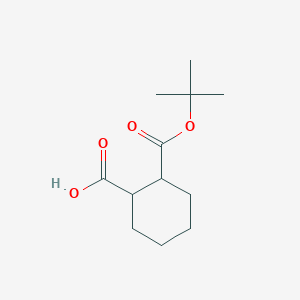
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
